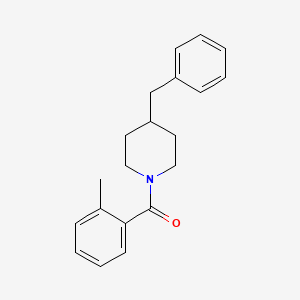![molecular formula C18H21FN2O B6037662 1-[(4-fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6037662.png)
1-[(4-fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine is a chemical compound that belongs to the piperazine family. This compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to a piperazine ring. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine typically involves the reaction of 4-fluorobenzyl chloride with 4-methoxyphenylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated systems can be employed to streamline the process and ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(4-Fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-allergic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(4-fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to histamine receptors, thereby exerting anti-allergic effects by blocking histamine-mediated responses.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but lacks the fluorophenyl group.
1-(4-Fluorophenyl)piperazine: Contains the fluorophenyl group but lacks the methoxyphenyl group.
1-(4-Chlorophenyl)piperazine: Similar structure with a chlorine atom instead of a fluorine atom.
Uniqueness: 1-[(4-Fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs. This dual substitution pattern can influence its binding affinity, selectivity, and overall pharmacological profile.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c1-22-18-8-6-17(7-9-18)21-12-10-20(11-13-21)14-15-2-4-16(19)5-3-15/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIRRGBEYGSLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[1-(2-hydroxyphenyl)ethylidene]amino}-2-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B6037582.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-morpholinyl)propanamide](/img/structure/B6037583.png)
![2-{[(2-hydroxy-1-naphthyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B6037594.png)
![ethyl 4-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6037598.png)
![N-[2-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B6037601.png)
![4-propyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6037607.png)

![4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6037615.png)
![diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate](/img/structure/B6037623.png)
![1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B6037629.png)
![2-[4-(5-chloro-2,3-dimethoxybenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6037641.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B6037647.png)
![5-{4-[(4-fluorophenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B6037653.png)
![4-{[(3,4-DIETHOXYPHENETHYL)AMINO]SULFONYL}BENZOIC ACID](/img/structure/B6037674.png)
